molecular formula C48H98N16O9 B14698663 H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH CAS No. 21743-34-0

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

Cat. No.: B14698663
CAS No.: 21743-34-0
M. Wt: 1043.4 g/mol
InChI Key: NSUUVIXXNANWDB-TZPCGENMSA-N
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Description

The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a peptide composed of eight lysine residues Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial lysine residue is attached to the resin.

    Deprotection: The protecting group on the lysine’s amino group is removed.

    Coupling: The next lysine residue, protected at its amino group, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or isocyanates.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiols (if disulfide bonds are present).

    Substitution: Various substituted lysine derivatives.

Scientific Research Applications

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH involves its interaction with various molecular targets and pathways. The peptide’s multiple lysine residues can interact with negatively charged molecules, such as nucleic acids and cell membranes, facilitating cellular uptake and intracellular delivery. Additionally, the peptide may modulate enzyme activity and protein-protein interactions through its amino groups.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH: A peptide with one fewer lysine residue.

    H-Lys-Lys-Lys-Lys-Lys-Lys-OH: A peptide with two fewer lysine residues.

    H-Lys-Lys-Lys-Lys-Lys-OH: A peptide with three fewer lysine residues.

Uniqueness

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is unique due to its extended lysine chain, which enhances its ability to interact with negatively charged molecules and surfaces. This property makes it particularly useful in applications requiring strong electrostatic interactions, such as gene delivery and biomaterial development.

Properties

CAS No.

21743-34-0

Molecular Formula

C48H98N16O9

Molecular Weight

1043.4 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C48H98N16O9/c49-25-9-1-17-33(57)41(65)58-34(18-2-10-26-50)42(66)59-35(19-3-11-27-51)43(67)60-36(20-4-12-28-52)44(68)61-37(21-5-13-29-53)45(69)62-38(22-6-14-30-54)46(70)63-39(23-7-15-31-55)47(71)64-40(48(72)73)24-8-16-32-56/h33-40H,1-32,49-57H2,(H,58,65)(H,59,66)(H,60,67)(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,72,73)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

NSUUVIXXNANWDB-TZPCGENMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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